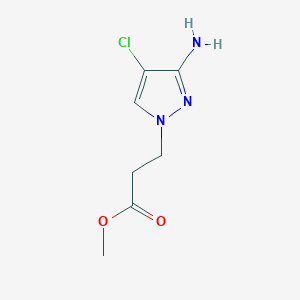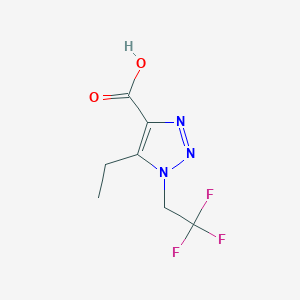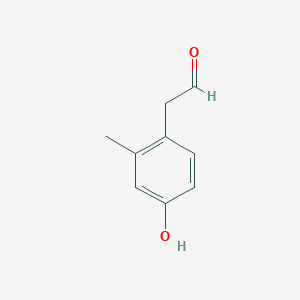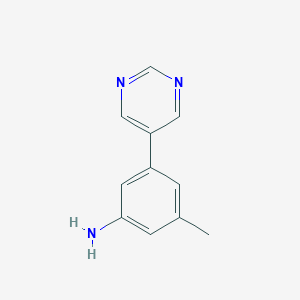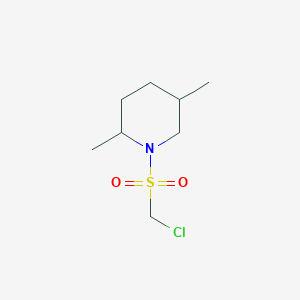
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring substituted with a chloromethylsulfonyl group and two methyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine typically involves the chloromethylation of 2,5-dimethylpiperidine followed by sulfonylation. One common method includes:
Chloromethylation: Reacting 2,5-dimethylpiperidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Sulfonylation: Treating the chloromethylated product with sulfur dioxide and chlorine to form the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidines with various functional groups.
Oxidation: Piperidine sulfonic acids.
Reduction: Piperidine sulfides or thiols.
科学的研究の応用
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various redox reactions, influencing the compound’s chemical behavior.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Redox Reactions: The sulfonyl group can undergo oxidation or reduction, affecting the compound’s reactivity and stability.
類似化合物との比較
1-((Chloromethyl)sulfonyl)piperidine: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylpiperidine: Lacks the chloromethylsulfonyl group.
1-((Bromomethyl)sulfonyl)-2,5-dimethylpiperidine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is unique due to the combination of its chloromethylsulfonyl group and the methyl substitutions on the piperidine ring
特性
分子式 |
C8H16ClNO2S |
|---|---|
分子量 |
225.74 g/mol |
IUPAC名 |
1-(chloromethylsulfonyl)-2,5-dimethylpiperidine |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-3-4-8(2)10(5-7)13(11,12)6-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
ATEWVQQKHMVOHB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(N(C1)S(=O)(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


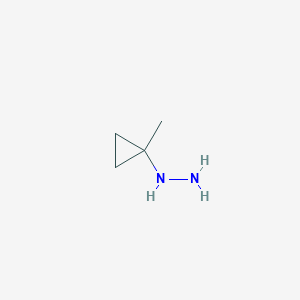
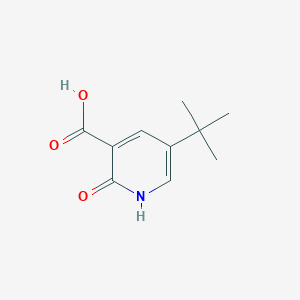
![N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride](/img/structure/B13625403.png)
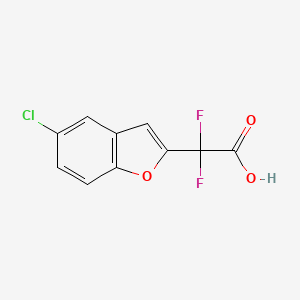
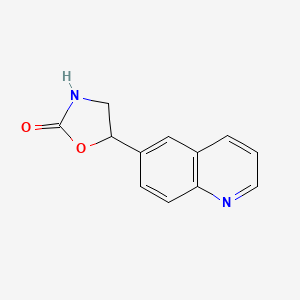
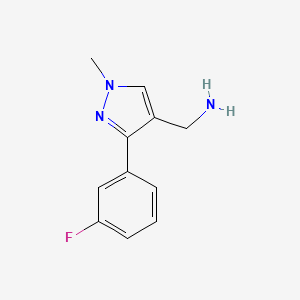
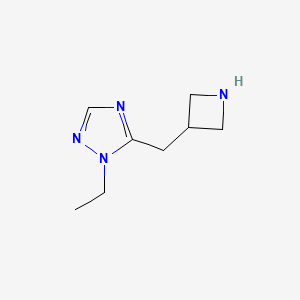
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)

